molecular formula C14H20N2O4 B12622801 1,4-Benzenedicarboxamide, N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl- CAS No. 912572-56-6

1,4-Benzenedicarboxamide, N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-

Katalognummer: B12622801
CAS-Nummer: 912572-56-6
Molekulargewicht: 280.32 g/mol
InChI-Schlüssel: HEYYWUHUUDMLNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl- is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is known for its unique structure, which includes two hydroxyethyl groups and two dimethyl groups attached to a benzenedicarboxamide core. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl- typically involves the reaction of terephthaloyl chloride with N,N’-bis(2-hydroxyethyl)-N,N’-dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl- involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the dimethyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl- is unique due to the presence of both hydroxyethyl and dimethyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

912572-56-6

Molekularformel

C14H20N2O4

Molekulargewicht

280.32 g/mol

IUPAC-Name

1-N,4-N-bis(2-hydroxyethyl)-1-N,4-N-dimethylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C14H20N2O4/c1-15(7-9-17)13(19)11-3-5-12(6-4-11)14(20)16(2)8-10-18/h3-6,17-18H,7-10H2,1-2H3

InChI-Schlüssel

HEYYWUHUUDMLNZ-UHFFFAOYSA-N

Kanonische SMILES

CN(CCO)C(=O)C1=CC=C(C=C1)C(=O)N(C)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.